(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate
Description
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is a pyrrole-derived compound featuring a 1,2-dimethyl-substituted pyrrole ring linked to an ethylcarbamate moiety. The ethylcarbamate group (–NHCOOCH₂CH₃) is a key functional moiety known to influence bioactivity, solubility, and metabolic stability . Pyrrole derivatives are widely studied in medicinal chemistry due to their heterocyclic aromaticity, which enables interactions with biological targets such as enzymes and receptors .
Properties
CAS No. |
68384-75-8 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(1,2-dimethylpyrrol-3-yl)methyl N-ethylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-4-11-10(13)14-7-9-5-6-12(3)8(9)2/h5-6H,4,7H2,1-3H3,(H,11,13) |
InChI Key |
MLQBLDCCVIHBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC1=C(N(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of 1,2-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include ethylcarbamate- and pyrrole-containing molecules, with variations in substitution patterns and appended groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Compounds
*Estimated based on analogs; exact data unavailable.
Key Observations:
Substituent Impact on Solubility :
- The presence of polar groups (e.g., formamide in ) increases aqueous solubility compared to lipophilic substituents like trifluoromethylpyridine . The target compound’s ethylcarbamate group likely confers moderate solubility, similar to other ethylcarbamate derivatives (Log S ~ -2.5 to -3.8) .
- Ethyl ester derivatives (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate) exhibit higher solubility (Log S = -1.89) due to reduced steric hindrance .
Bioactivity Trends: Pyrrole-imidazole hybrids (e.g., ) demonstrate potent anticancer activity, attributed to synergistic interactions between the heterocycles and trifluoromethyl groups. In contrast, ethylcarbamate-linked phenols (e.g., ) show antimicrobial effects, suggesting that the ethylcarbamate moiety may enhance membrane permeability .
Pharmacological Potential
While direct data for the target compound are lacking, structurally related molecules provide insights:
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